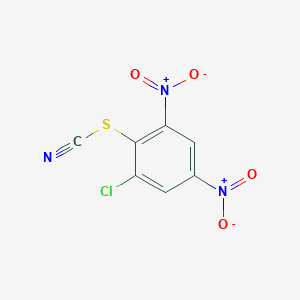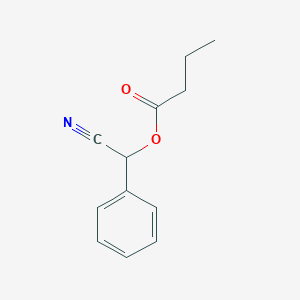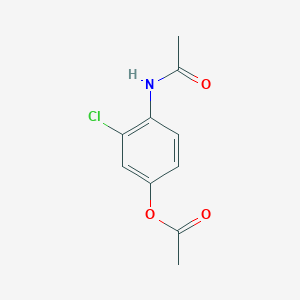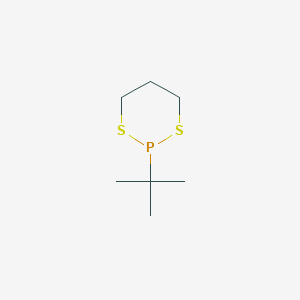
2-Chloro-4,6-dinitrophenyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,6-dinitrophenyl thiocyanate is a chemical compound with the molecular formula C7H3ClN2O4S. It is characterized by the presence of a chloro group, two nitro groups, and a thiocyanate group attached to a phenyl ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dinitrophenyl thiocyanate typically involves the nitration of chlorobenzene followed by the introduction of the thiocyanate group. The process can be summarized as follows:
Nitration: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-chloro-4,6-dinitrochlorobenzene.
Thiocyanation: The nitrated product is then reacted with thiocyanate salts, such as potassium thiocyanate, in the presence of a suitable solvent like acetone or ethanol, under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反应分析
Types of Reactions
2-Chloro-4,6-dinitrophenyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted phenyl thiocyanates.
Reduction: Products include 2-chloro-4,6-diaminophenyl thiocyanate.
Oxidation: Products include sulfonyl derivatives of the original compound.
科学研究应用
2-Chloro-4,6-dinitrophenyl thiocyanate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other aromatic compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-4,6-dinitrophenyl thiocyanate involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, facilitating substitution reactions. The thiocyanate group can also participate in redox reactions, contributing to the compound’s versatility in various chemical processes.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenyl thiocyanate: Lacks the chloro group but has similar reactivity.
2-Chloro-4-nitrophenyl thiocyanate: Contains only one nitro group, resulting in different reactivity patterns.
4-Chloro-2,6-dinitrophenyl thiocyanate: Positional isomer with similar properties but different reactivity due to the position of substituents.
Uniqueness
2-Chloro-4,6-dinitrophenyl thiocyanate is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions. The combination of these functional groups allows for selective modifications and applications in various fields.
属性
CAS 编号 |
61011-80-1 |
|---|---|
分子式 |
C7H2ClN3O4S |
分子量 |
259.63 g/mol |
IUPAC 名称 |
(2-chloro-4,6-dinitrophenyl) thiocyanate |
InChI |
InChI=1S/C7H2ClN3O4S/c8-5-1-4(10(12)13)2-6(11(14)15)7(5)16-3-9/h1-2H |
InChI 键 |
QWJJJVDXNVMCDI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SC#N)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)


![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14602346.png)

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)


